

# Measuring the Zeta Potential of DODAP Nanoparticles: An Application Note and Protocol

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## Compound of Interest

Compound Name: DODAP

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## Introduction

1,2-dioleoyl-3-dimethylammonium-propane (**DODAP**) is a cationic lipid frequently used in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA and siRNA. The surface charge of these nanoparticles, quantified by the zeta potential, is a critical parameter that influences their stability, biodistribution, and transfection efficiency. A positive surface charge, for instance, promotes interaction with negatively charged cell membranes, facilitating cellular uptake. Conversely, a highly positive zeta potential can lead to rapid clearance from circulation and potential toxicity. Therefore, accurate and reproducible measurement of the zeta potential of **DODAP** nanoparticles is essential for formulation development and optimization.

This application note provides a detailed protocol for measuring the zeta potential of **DODAP** nanoparticles using Dynamic Light Scattering (DLS) with Electrophoretic Light Scattering (ELS). It also presents expected zeta potential values under different pH conditions and illustrates the experimental workflow and the mechanism of cellular uptake.

## Principle of Zeta Potential Measurement

Zeta potential is the electric potential at the slipping plane, which is the boundary between the layer of ions strongly bound to the nanoparticle surface (Stern layer) and the diffuse layer of loosely associated ions.<sup>[1][2]</sup> In Electrophoretic Light Scattering (ELS), an electric field is

applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode.[3] A laser beam is directed through the sample, and the scattered light from the moving particles undergoes a Doppler shift.[4] This shift in frequency is proportional to the velocity of the particles, known as the electrophoretic mobility. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[2]

## Data Presentation

The zeta potential of **DODAP** nanoparticles is highly dependent on the pH of the surrounding medium. This is due to the protonation state of the tertiary amine group in the **DODAP** molecule. At acidic pH, the amine group is protonated, resulting in a positive surface charge. As the pH increases towards and beyond the pKa of **DODAP**, the amine group becomes deprotonated, leading to a decrease in the positive zeta potential and eventually a net negative charge at high pH.[2]

Table 1: Expected Zeta Potential of **DODAP** Lipid Nanoparticles at Various pH Values. This table summarizes the typical zeta potential values for **DODAP**-containing lipid nanoparticles measured over a pH range of 3 to 10. These values are indicative and can be influenced by the overall lipid composition, buffer ionic strength, and temperature.

pH	Average Zeta Potential (mV)	Standard Deviation (mV)
3.0	+20	2.5
4.0	+15	2.1
5.0	+5	1.8
5.39 (pI)	0	1.5
6.0	-5	1.9
7.0	-10	2.3
8.0	-15	2.6
9.0	-18	2.8
10.0	-20	3.0

Data is synthesized from graphical representations found in scientific literature.<sup>[2]</sup> The isoelectric point (pI) is the pH at which the zeta potential is zero.<sup>[2]</sup>

## Experimental Protocols

This section provides a detailed methodology for the preparation of **DODAP** nanoparticles and the subsequent measurement of their zeta potential using a Dynamic Light Scattering instrument equipped with an ELS module.

## Materials and Equipment

- 1,2-dioleoyl-3-dimethylammonium-propane (**DODAP**)
- Other lipid components (e.g., DOPE, cholesterol, PEG-lipid)
- Buffer solutions of various pH (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
- Deionized (DI) water, filtered through a 0.22 µm filter
- Dynamic Light Scattering (DLS) instrument with ELS capability (e.g., Malvern Zetasizer)
- Disposable folded capillary cells for zeta potential measurement
- Syringes and needles or micropipettes
- Vortex mixer
- pH meter

## Preparation of DODAP Nanoparticles

This is a general protocol for the formation of lipid nanoparticles. The specific lipid ratios and formulation method may need to be optimized for your specific application.

- Lipid Stock Solutions: Prepare stock solutions of **DODAP** and other lipid components in a suitable organic solvent (e.g., ethanol) at a known concentration.

- **Lipid Mixture:** In a clean glass vial, combine the lipid stock solutions at the desired molar ratio.
- **Hydration:** Prepare the aqueous phase, which is typically a buffer at the desired pH.
- **Nanoparticle Formation:** Rapidly inject the lipid mixture in ethanol into the vigorously stirring aqueous phase. The final ethanol concentration should be kept low (e.g., <10% v/v).
- **Sonication/Extrusion (Optional):** To obtain smaller and more uniform nanoparticles, the suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
- **Purification:** Remove the organic solvent and unencapsulated material by dialysis or tangential flow filtration against the desired buffer.

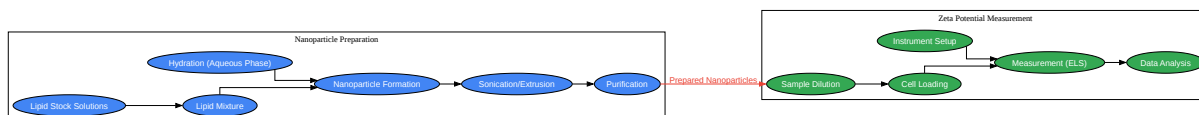
## Zeta Potential Measurement Protocol

- **Sample Preparation:**
  - Dilute the **DODAP** nanoparticle suspension in the desired filtered buffer (e.g., 10 mM NaCl) to an appropriate concentration.<sup>[5]</sup> The optimal concentration depends on the instrument and the scattering properties of the nanoparticles. A typical starting point is a 1:10 or 1:100 dilution.
  - Ensure the final sample volume is sufficient for the measurement cell (typically 0.75 - 1 mL).<sup>[5]</sup>
  - Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking that could introduce air bubbles.
- **Instrument Setup:**
  - Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
  - Select the zeta potential measurement mode.

- Enter the parameters for the dispersant (the buffer) in the software, including its viscosity, dielectric constant, and refractive index at the measurement temperature.[6]
- Set the measurement temperature, typically 25°C.[7]
- Cell Preparation and Loading:
  - Rinse a clean, disposable folded capillary cell with filtered DI water and then with the sample buffer.
  - Carefully inject the diluted nanoparticle suspension into the cell using a syringe or pipette, avoiding the introduction of air bubbles.[5]
  - Inspect the cell for any trapped bubbles and gently tap to dislodge them.
  - Securely place the cell into the instrument's cell holder, ensuring proper contact with the electrodes.
- Measurement:
  - Allow the sample to equilibrate to the set temperature within the instrument (typically 5-10 minutes).
  - Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles.
  - Perform at least three independent measurements for each sample to ensure reproducibility.
- Data Analysis:
  - The software will automatically calculate the zeta potential from the measured electrophoretic mobility using the Smoluchowski approximation, which is generally applicable for aqueous media.[6]
  - The results will be presented as an average zeta potential value (in mV) and a standard deviation. The zeta potential distribution may also be available.

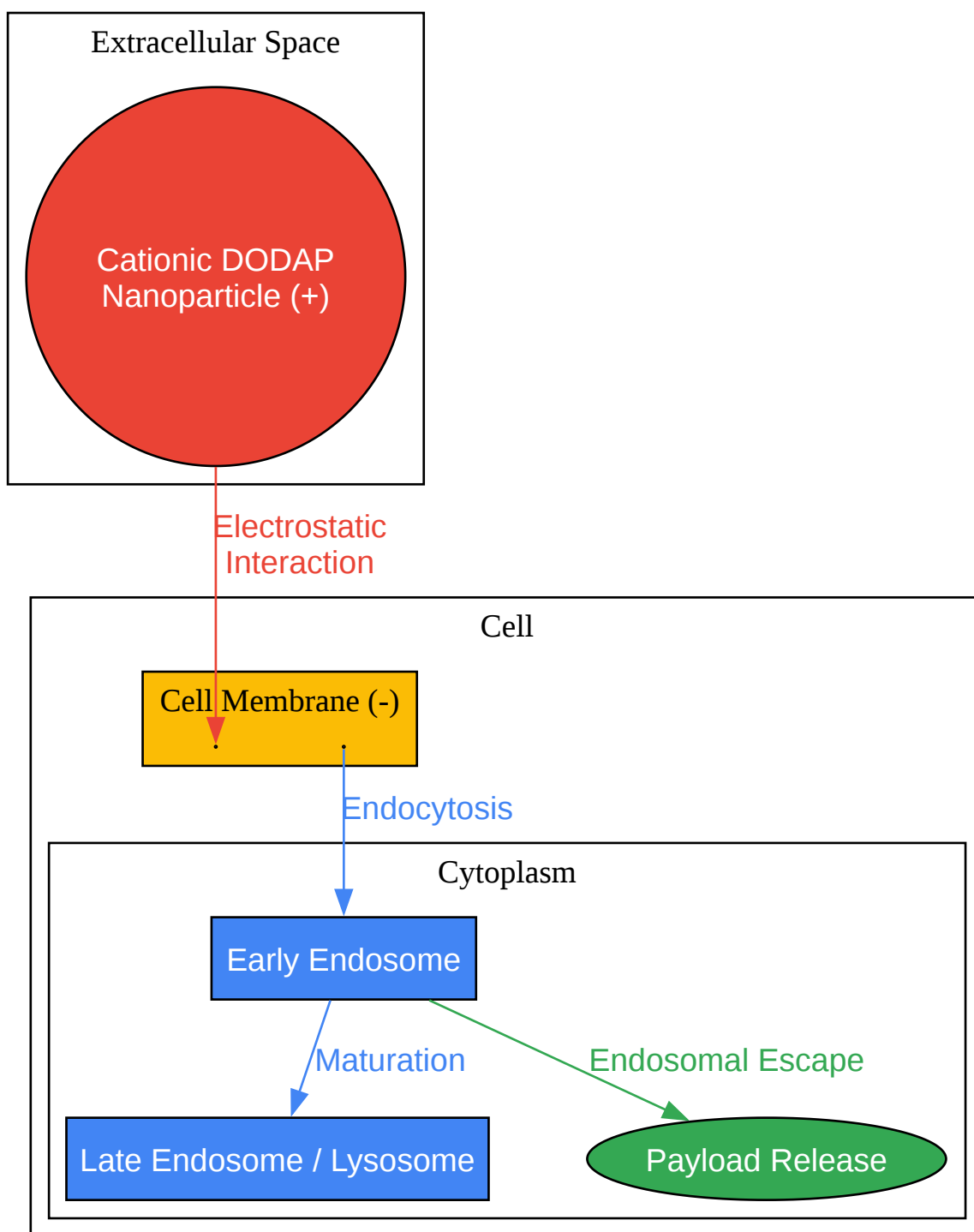
- Record the pH of the sample along with the zeta potential value, as it is a critical parameter.[8]

## Mandatory Visualizations



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Caption: Experimental workflow for **DODAP** nanoparticle zeta potential measurement.



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Caption: Cellular uptake of cationic **DODAP** nanoparticles.

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